3-Benzofurancarboxylic acid, 2,4-bis((dimethylamino)methyl)-5-hydroxy-, ethyl ester, dihydrochloride, monohydrate
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Overview
Description
3-Benzofurancarboxylic acid, 2,4-bis((dimethylamino)methyl)-5-hydroxy-, ethyl ester, dihydrochloride, monohydrate is a complex organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 2,4-bis((dimethylamino)methyl)-5-hydroxy-, ethyl ester, dihydrochloride, monohydrate typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.
Functional Group Modifications: Introduction of dimethylamino groups and hydroxyl groups at specific positions on the benzofuran ring.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Formation of the Dihydrochloride Salt: Treatment with hydrochloric acid to form the dihydrochloride salt.
Hydration: Addition of water to form the monohydrate.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the ester or carboxylic acid groups.
Substitution: Substitution reactions can take place at the dimethylamino groups or other positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Potential use in drug development for its biological activity.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylic acid, 2,4-bis((dimethylamino)methyl)-5-hydroxy-, ethyl ester, dihydrochloride, monohydrate involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different functional groups.
Dimethylamino Compounds: Compounds with dimethylamino groups at different positions.
Uniqueness
The unique combination of functional groups in 3-Benzofurancarboxylic acid, 2,4-bis((dimethylamino)methyl)-5-hydroxy-, ethyl ester, dihydrochloride, monohydrate gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
85388-78-9 |
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Molecular Formula |
C17H26Cl2N2O4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
ethyl 2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C17H24N2O4.2ClH/c1-6-22-17(21)16-14(10-19(4)5)23-13-8-7-12(20)11(15(13)16)9-18(2)3;;/h7-8,20H,6,9-10H2,1-5H3;2*1H |
InChI Key |
YZDUFECNEGRWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CN(C)C.Cl.Cl |
Origin of Product |
United States |
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